

# Spectroscopic and Structural Elucidation of 3,3'-Disulfanediylidibenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,3'-Disulfanediylidibenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3'-Disulfanediylidibenzoic acid**, a molecule of interest in various fields of chemical and pharmaceutical research. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Chemical Structure and Properties

**3,3'-Disulfanediylidibenzoic acid** is an organic compound with the chemical formula  $C_{14}H_{10}O_4S_2$ . It consists of two benzoic acid moieties linked by a disulfide bond at the meta-position.

Molecular Structure:

Figure 1: Chemical structure of **3,3'-Disulfanediylidibenzoic acid**.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,3'-Disulfanediylidibenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	2H	-COOH
~8.2	Singlet	2H	Ar-H
~7.9	Doublet	2H	Ar-H
~7.8	Doublet	2H	Ar-H
~7.5	Triplet	2H	Ar-H

Table 2:  $^{13}\text{C}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~167	C=O
~139	Ar-C
~133	Ar-C
~131	Ar-C
~130	Ar-C
~129	Ar-C
~128	Ar-C

Note: The predicted NMR data is based on computational models and typical chemical shifts for similar structural motifs. Experimental values may vary based on solvent and other experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **3,3'-Disulfanediylidibenzoic acid** is characterized by the following absorption bands.

Table 3: FTIR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid)
~3080	Medium	C-H stretch (Aromatic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~900	Medium	O-H bend (out-of-plane)
~540	Weak	S-S stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
306	$[M]^+$ (Molecular ion)
289	$[M - OH]^+$
261	$[M - COOH]^+$
153	$[M/2]^+$ (Cleavage of S-S bond)
121	$[C_7H_5O_2]^+$
105	$[C_7H_5O]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like **3,3'-Disulfanediylidibenzoic acid**.

### NMR Spectroscopy



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Figure 2: General workflow for NMR spectroscopy.

A sample of **3,3'-Disulfanediylidibenzoic acid** is dissolved in a suitable deuterated solvent, such as DMSO- $d_6$ . The solution is then transferred to an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-field NMR spectrometer. The raw data is processed using appropriate software to obtain the final spectra for analysis.

### FTIR Spectroscopy (KBr Pellet Method)



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Figure 3: Workflow for FTIR spectroscopy using the KBr pellet method.

A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

## Mass Spectrometry (Electron Ionization)



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Figure 4: General workflow for Electron Ionization Mass Spectrometry.

The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. A detector measures the abundance of each ion, generating the mass spectrum.

## Conclusion

This technical guide provides a summary of the key spectroscopic data for **3,3'-Disulfanediylldibenzoic acid**. The presented NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a valuable resource for researchers and scientists working with this compound, aiding in its identification, characterization, and application in drug development and other scientific endeavors.

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